molecular formula C6H7ClFN3O2 B1379355 (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride CAS No. 1033439-46-1

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride

Cat. No.: B1379355
CAS No.: 1033439-46-1
M. Wt: 207.59 g/mol
InChI Key: CYFHFMNLBWYZCS-UHFFFAOYSA-N
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Description

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride is a chemical building block of significant interest in organic synthesis and materials science. Its structure, featuring both a hydrazine moiety and electron-withdrawing nitro and fluoro substituents on the aromatic ring, makes it a versatile intermediate for the preparation of more complex molecules, particularly heterocycles and active pharmaceutical ingredients (APIs). While specific pharmacological data for this exact hydrochloride salt may be limited, its close structural relative, 4-fluoro-3-nitrophenyl azide (FNAB), is well-documented in scientific literature as a highly effective photolinker . This related compound is renowned for its flexible chemistry in bioconjugation and biomolecule immobilization onto polymer surfaces . Upon photo-irradiation, FNAB generates a nitrene intermediate that can form covalent bonds with various biomolecules, enabling the immobilization of antibodies, enzymes, cells, carbohydrates, and oligonucleotides for diagnostic assays and surface engineering . This established utility of its chemical cousin suggests significant potential for this compound in similar advanced research applications, serving as a precursor for the synthesis of such photochemical tools. As a research chemical, it is often employed in the formation of hydrazone derivatives and as a synthon in multi-step synthetic sequences. The compound must be handled by qualified professionals in accordance with all applicable laboratory safety standards. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption.

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFHFMNLBWYZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)[N+](=O)[O-])F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 4-Fluoroaniline

  • The nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline is best performed under anhydrous conditions to minimize resin formation and oxidation damage, which improves yield and purity.
  • The nitrating agent is a mixture of nitric acid and sulfuric acid , with nitric acid being the preferred nitrating species.
  • The reaction temperature is maintained at 0 to 15 °C , preferably around 3 to 10 °C , to optimize yield and reduce side reactions.
  • After nitration, the crude product is treated with cold dilute hydrochloric acid to separate insoluble resins, followed by basification to precipitate the desired 4-fluoro-3-nitroaniline.
Parameter Condition/Value
Nitrating agent Nitric acid + sulfuric acid
Temperature range 0–15 °C (preferably 3–10 °C)
Reaction medium Anhydrous
Recovery method Cold dilute HCl wash, alkaline precipitation
Yield improvement strategy Minimize water content, low temperature

This method yields high-purity 4-fluoro-3-nitroaniline suitable for further conversion.

Conversion of 4-Fluoro-3-nitroaniline to this compound

Diazotization and Reduction

  • The aromatic amine group is converted to a diazonium salt via diazotization using sodium nitrite in hydrochloric acid at low temperature (0–5 °C).
  • The diazonium salt is then subjected to reduction to yield the hydrazine derivative.
  • A preferred reductive agent is sodium pyrosulfite (Na2S2O5) , which offers advantages of shorter reaction times (about 30 minutes) and high product purity (>98%).
  • The reduction is conducted at 10–35 °C with pH maintained between 7 and 9 .
  • A subsequent reinforced reduction step is performed at 60–80 °C and pH 6–8 with additional sodium pyrosulfite to ensure complete conversion.

Hydrochloride Salt Formation

  • After reduction, the product is acidified with concentrated hydrochloric acid to precipitate the hydrazine as its hydrochloride salt .
  • The precipitate is filtered, washed, and dried to yield this compound with high purity (~99%).
Step Conditions Notes
Diazotization 0–5 °C, NaNO2 + HCl Formation of diazonium salt
Reduction 10–35 °C, pH 7–9, Na2S2O5 Rapid reduction, high purity
Reinforced reduction 60–80 °C, pH 6–8, Na2S2O5 Completes reduction
Acidification Concentrated HCl, 90–103 °C Precipitates hydrazine hydrochloride
Purification Activated carbon decolorization Removes impurities
Yield and purity ~99% purity High yield, low cost

This method is documented in patent CN101143836A and is recognized for its efficiency and cost-effectiveness.

Alternative Methodologies

  • A related approach involves starting from 4-nitroaniline and converting it to 4-nitrophenylhydrazine hydrochloride via diazotization and reduction with stannous chloride in hydrochloric acid at 0 °C.
  • This method yields the hydrazine hydrochloride salt with moderate yield (~39%) and involves longer reaction times (up to 2 hours for reduction).
  • However, this route is less commonly used for the fluoro-substituted analog due to lower yields and purity compared to sodium pyrosulfite reduction.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Advantages Yield/Purity References
Nitration of 4-fluoroaniline HNO3 + H2SO4, 0–15 °C, anhydrous High purity, minimal resin High yield
Diazotization NaNO2 + HCl, 0–5 °C Efficient diazonium salt formation Quantitative
Reduction Sodium pyrosulfite, 10–35 °C, pH 7–9 Short reaction time, high purity >98% purity, high yield
Reinforced reduction Sodium pyrosulfite, 60–80 °C, pH 6–8 Completes reduction Enhances purity
Acidification & isolation Concentrated HCl, 90–103 °C Crystallizes hydrazine salt ~99% purity
Alternative reduction Stannous chloride in HCl, 0 °C Established but lower yield ~39% yield

Research Findings and Practical Considerations

  • The use of sodium pyrosulfite as the reductive agent is superior to traditional methods such as stannous chloride reduction due to faster kinetics, higher purity, and lower production costs.
  • Maintaining controlled pH and temperature during reduction is critical to avoid side reactions and degradation.
  • The nitration step benefits significantly from low water content and low temperature to reduce resin formation and oxidation, thereby improving yield and purity of the nitroaniline intermediate.
  • The final hydrazine hydrochloride salt exhibits good stability and can be purified by recrystallization and activated carbon treatment to remove colored impurities.

Chemical Reactions Analysis

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride, sodium nitrite, and tin(II) chloride . Major products formed from these reactions include amino derivatives and hydrazones.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the preparation of pyrazolylbenzimidazole derivatives, which are useful in medicinal chemistry for developing new therapeutic agents .

Reactivity and Derivative Formation
The compound can undergo several chemical transformations due to the presence of both nitro and hydrazine functional groups. For instance, it can react with different electrophiles to form substituted hydrazones and azo compounds, which have applications in dyes and pigments .

Pharmaceutical Applications

Drug Development
The compound is utilized in the synthesis of pharmaceutical intermediates. It has been reported to be involved in the preparation of nitro-p-phenylenediamine, a compound widely used in hair dyes . The ability to modify its structure allows researchers to explore various pharmacological properties.

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the nitro group is particularly significant as it contributes to the biological activity of the resulting compounds .

Material Sciences

Polymer Chemistry
In material sciences, this compound can be employed in the synthesis of polymers and resins. Its reactive hydrazine group allows for cross-linking reactions, which are essential for creating durable materials with specific properties .

Analytical Chemistry

Reagent in Analytical Methods
This compound is also used as a reagent in various analytical techniques, including chromatography and spectrometry. Its ability to form stable complexes with metal ions makes it useful in the detection and quantification of these ions in environmental samples .

Mechanism of Action

The mechanism of action of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride involves its reactivity due to the presence of the fluoro and nitro groups. These groups influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The hydrazine moiety can form stable hydrazones with carbonyl compounds, which is useful in biochemical assays and pharmaceutical development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties, synthetic methods, and applications of (4-fluoro-3-nitrophenyl)hydrazine hydrochloride are compared below with structurally related hydrazine derivatives. Key differences arise from substituent positions, electronic effects, and steric factors.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Applications Synthesis Highlights Key Properties/Reactivity References
(4-Fluoro-3-nitrophenyl)hydrazine HCl 4-F, 3-NO₂ 205.58 Pharmaceutical intermediates, materials Likely via diazotization & reduction High reactivity due to -F/-NO₂ EWG
4-Nitrophenylhydrazine HCl 4-NO₂ 189.60 Perovskite solar cells (I₂ reduction) Diazotization of 4-nitroaniline; NaHSO₃ reduction Strong reducing agent, moderate solubility
3-Nitrophenylhydrazine HCl 3-NO₂ 189.60 Analytical chemistry (carbonyl detection) Condensation with 3-nitroaniline High affinity for ketones/aldehydes
(3-Fluorophenyl)hydrazine HCl 3-F 162.59 Antifungal agents, nucleophilic reactions Hydrazine hydrate + 3-fluoroaniline Enhanced metabolic stability
(4-Fluoro-3,5-dimethylphenyl)hydrazine HCl 4-F, 3,5-CH₃ 190.65 Specialty chemical synthesis Substitution with methyl groups Steric hindrance reduces reactivity

Key Findings :

Electronic Effects: The nitro group (-NO₂) in (4-fluoro-3-nitrophenyl)hydrazine HCl enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions for heterocycle synthesis) . Comparatively, non-nitrated analogs like (3-fluorophenyl)hydrazine HCl are less electrophilic but exhibit better solubility in polar solvents . Fluorine at the 4-position increases oxidative stability and lipophilicity, which is advantageous in drug design .

Synthetic Methods :

  • 4-Nitrophenylhydrazine HCl is synthesized via diazotization of 4-nitroaniline followed by NaHSO₃ reduction , whereas methyl-substituted analogs (e.g., 4-fluoro-3,5-dimethylphenyl) require additional alkylation steps, increasing synthetic complexity .

Applications: Solar Cells: 4-Nitrophenylhydrazine HCl reduces I₂ in perovskite precursors, achieving >23% device efficiency . The fluorine analog may offer similar utility with improved stability. Biological Activity: Fluorinated hydrazines (e.g., 3-fluorophenyl derivatives) show superior antifungal and anti-proliferative activity compared to non-fluorinated counterparts due to enhanced membrane permeability .

Fluorinated derivatives may pose additional risks from HF release under decomposition .

Biological Activity

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride, with the CAS number 1033439-46-1, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C6_6H7_7ClFN3_3O2_2, and it has a molecular weight of 189.60 g/mol. The compound features important functional groups that contribute to its biological activity, including a hydrazine moiety, which is often implicated in various biochemical interactions.

Antiviral Properties

Recent studies have highlighted the potential of hydrazine derivatives as antiviral agents. For instance, this compound has been explored in the context of hepatitis C virus (HCV) replication inhibition. A structure-based discovery approach identified derivatives that exhibited significant antiviral activity against HCV's NS5B RNA-dependent RNA polymerase, suggesting that similar hydrazine compounds might share this inhibitory effect .

Antioxidant Activity

Hydrazine derivatives are also known for their antioxidant properties. The presence of nitro and fluoro groups can enhance the radical scavenging activity of these compounds. Studies have shown that such derivatives can effectively reduce oxidative stress markers in various biological models, indicating their potential therapeutic applications in oxidative stress-related diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in specific cancer cells, although detailed IC50 values and mechanisms remain to be fully elucidated. Such findings are crucial for understanding its potential role in cancer therapy .

Study on HCV Inhibition

In a notable study aimed at discovering novel anti-HCV agents, this compound was used as a precursor for synthesizing pyrazolobenzothiazine derivatives. These derivatives demonstrated promising antiviral activity with EC50 values indicating effective inhibition of HCV replication .

Antioxidant Efficacy Assessment

Another investigation focused on evaluating the antioxidant capacity of various hydrazine derivatives, including this compound. The study employed several assays to measure radical scavenging ability and found that this compound exhibited significant antioxidant activity compared to controls, supporting its potential use in formulations aimed at reducing oxidative damage .

Data Tables

Property Value
Molecular FormulaC6_6H7_7ClFN3_3O2_2
Molecular Weight189.60 g/mol
Boiling PointNot available
SolubilityHigh
Log P0.67
GI AbsorptionHigh
BBB PermeantNo

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in viral replication or cancer cell proliferation.
  • Radical Scavenging : The compound's structure allows it to neutralize free radicals, contributing to its antioxidant effects.

Q & A

Q. What are the optimal synthetic routes for (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves coupling 4-fluoro-3-nitrobenzene derivatives with hydrazine under acidic conditions. For analogs like phenylhydrazine hydrochlorides, refluxing in ethanol with stoichiometric hydrazine derivatives (e.g., 2-chlorophenylhydrazine) for 6–8 hours achieves cyclization . Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) can mitigate side reactions from the nitro group’s electron-withdrawing effects. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolating the hydrochloride salt through ethanol recrystallization enhances purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H/13^13C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns. 19^19F NMR resolves fluorine-specific splitting .
  • HPLC-MS : Confirms molecular ion peaks (expected m/z ~229.6 for C6_6H6_6FN3_3O2_2·HCl) and purity (>95%) .
  • XRD : Resolves structural ambiguities caused by fluorine’s electronegativity or nitro group planarity . Contradictions in NMR integration (e.g., unexpected splitting) may arise from paramagnetic impurities; recrystallization or column chromatography (silica, CH2_2Cl2_2/MeOH) is advised .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to its structural similarity to phenylhydrazine hydrochloride (LD50_{50} 25–2100 mg/kg in rodents), strict precautions apply:
  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.
  • Avoid inhalation; store in airtight containers away from oxidizers.
  • Decontaminate spills with 10% sodium bicarbonate, followed by ethanol rinse .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in heterocyclic synthesis (e.g., pyrazoles or indoles)?

  • Methodological Answer : The nitro group acts as an electron-withdrawing meta-director, facilitating cyclocondensation with ketones or aldehydes. For example, in Fischer indole synthesis, refluxing with cyclohexanone in acetic acid generates nitro-substituted indoles. The fluorine atom enhances regioselectivity by sterically hindering ortho positions. Compare with 3,5-dimethylphenylhydrazine hydrochloride, where electron-donating groups accelerate cyclization but reduce thermal stability .

Q. How can researchers address instability of the nitro group during storage or reactions?

  • Methodological Answer : Nitro group degradation (e.g., reduction to amine under light/heat) is minimized by:
  • Storing at -20°C in amber vials under inert gas (N2_2).
  • Avoiding prolonged reflux in protic solvents (e.g., ethanol); use aprotic solvents (DMF, DMSO) for reactions >100°C.
  • Monitoring via UV-Vis (λ~270 nm for nitro absorption) to detect decomposition .

Q. What strategies resolve contradictory data in reaction yields or byproduct formation across studies?

  • Methodological Answer : Contradictions often stem from:
  • Solvent polarity : Higher polarity (e.g., DMF) may stabilize intermediates but promote hydrolysis. Re-optimize solvent ratios (e.g., ethanol:water 4:1) .
  • Catalyst traces : Metal impurities (e.g., Fe3+^{3+}) from reagents can catalyze nitro reduction. Pre-treat solvents with activated charcoal or chelating resins .
  • Byproduct identification : Use LC-MS/MS to detect hydrazine dimers or nitroso intermediates. Adjust stoichiometry (1.2:1 hydrazine:carbonyl) to suppress dimerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride
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(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride

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